3-Hydroxy-4-iodopyridine HCl
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Overview
Description
3-Hydroxy-4-iodopyridine HCl: is a chemical compound with the molecular formula C5H5ClINO and a molecular weight of 257.46 g/mol . It is a halogenated pyridine derivative, specifically an iodinated pyridine, which is often used in various chemical and pharmaceutical research applications. The compound is known for its unique reactivity due to the presence of both hydroxyl and iodine functional groups on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-iodopyridine HCl typically involves the iodination of 3-hydroxypyridine. One common method includes the reaction of 3-hydroxypyridine with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position of the pyridine ring. The resulting product is then converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reagents to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-iodopyridine HCl undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of polar solvents and catalysts to facilitate the reaction.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
- Substituted pyridine derivatives
- Ketones or aldehydes from oxidation
- Reduced pyridine compounds from reduction
Scientific Research Applications
Chemistry: 3-Hydroxy-4-iodopyridine HCl is used as a building block in organic synthesis.
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific biological pathways. Its ability to undergo substitution reactions makes it a versatile intermediate in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-iodopyridine HCl is primarily based on its ability to undergo substitution and oxidation reactions. The hydroxyl group can form hydrogen bonds with biological targets, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
- 3-Hydroxy-4-chloropyridine HCl
- 3-Hydroxy-4-bromopyridine HCl
- 3-Hydroxy-4-fluoropyridine HCl
Comparison: Compared to its halogenated analogs, 3-Hydroxy-4-iodopyridine HCl exhibits unique reactivity due to the larger atomic size and higher polarizability of the iodine atom. This results in different reaction kinetics and product distributions in substitution and oxidation reactions. Additionally, the iodine atom can form stronger halogen bonds, which can influence the compound’s biological activity .
Properties
IUPAC Name |
4-iodopyridin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOFRBSUFJWPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2056110-57-5 |
Source
|
Record name | 3-Pyridinol, 4-iodo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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